2-(Difluoromethyl)benzene-1-sulfonyl chloride

Catalog No.
S3336651
CAS No.
161525-56-0
M.F
C7H5ClF2O2S
M. Wt
226.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Difluoromethyl)benzene-1-sulfonyl chloride

CAS Number

161525-56-0

Product Name

2-(Difluoromethyl)benzene-1-sulfonyl chloride

IUPAC Name

2-(difluoromethyl)benzenesulfonyl chloride

Molecular Formula

C7H5ClF2O2S

Molecular Weight

226.63

InChI

InChI=1S/C7H5ClF2O2S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4,7H

InChI Key

HOHYZHBHYKDMAT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)F)S(=O)(=O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)S(=O)(=O)Cl

2-(Difluoromethyl)benzene-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group attached to a benzene ring that also features a difluoromethyl substituent. Its molecular formula is C7H5ClF2O2SC_7H_5ClF_2O_2S, and it has a molecular weight of approximately 226.62 g/mol. The compound is notable for its application in various chemical syntheses and as a reagent in organic chemistry.

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols, replacing the chlorine atom and forming sulfonamides or sulfonate esters, respectively.
  • Formation of Sulfonamides: When reacted with primary or secondary amines, it forms corresponding sulfonamides, which are important intermediates in medicinal chemistry.
  • Acylation Reactions: It can also act as an acylating agent in the presence of nucleophiles, facilitating the introduction of the sulfonyl group into various substrates.

The synthesis of 2-(difluoromethyl)benzene-1-sulfonyl chloride typically involves:

  • Starting Materials: The synthesis may begin with commercially available difluoromethylbenzene.
  • Chlorosulfonation Reaction: The difluoromethylbenzene can be treated with chlorosulfonic acid to introduce the sulfonyl chloride group. This reaction generally requires careful control of temperature to avoid side reactions.
  • Purification: The product is then purified through distillation or recrystallization to obtain pure 2-(difluoromethyl)benzene-1-sulfonyl chloride.

2-(Difluoromethyl)benzene-1-sulfonyl chloride finds applications in:

  • Organic Synthesis: It serves as a versatile building block for synthesizing various pharmaceuticals and agrochemicals.
  • Reagent in Medicinal Chemistry: Used for modifying bioactive compounds to improve their pharmacological properties.
  • Chemical Intermediates: Acts as an intermediate for producing sulfonamide drugs and other functionalized organic compounds.

Interaction studies involving 2-(difluoromethyl)benzene-1-sulfonyl chloride primarily focus on its reactivity with nucleophiles. Research indicates that compounds containing the difluoromethyl group may interact favorably with biological targets due to their unique electronic properties. The presence of fluorine atoms can influence binding affinities and selectivities in biological systems, making this compound a candidate for further pharmacological exploration.

Several compounds share structural similarities with 2-(difluoromethyl)benzene-1-sulfonyl chloride. Below is a comparison highlighting its uniqueness:

The uniqueness of 2-(difluoromethyl)benzene-1-sulfonyl chloride lies in its specific substitution pattern which can lead to distinct chemical behaviors compared to other sulfonyl chlorides, particularly those containing trifluoro or chloro groups.

XLogP3

2.6

Dates

Modify: 2024-04-15

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